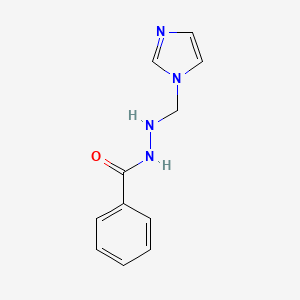
N'-((1H-Imidazol-1-yl)methyl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-((1H-Imidazol-1-yl)methyl)benzohydrazide is a compound that features an imidazole ring attached to a benzohydrazide moiety. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules. Benzohydrazide, on the other hand, is a derivative of benzoic acid and hydrazine. The combination of these two functional groups in N’-((1H-Imidazol-1-yl)methyl)benzohydrazide makes it a compound of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-((1H-Imidazol-1-yl)methyl)benzohydrazide typically involves the reaction of 1H-imidazole-1-methanol with benzohydrazide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions. One common method involves the use of a dehydrating agent to facilitate the formation of the imidazole ring.
Industrial Production Methods
Industrial production of N’-((1H-Imidazol-1-yl)methyl)benzohydrazide may involve large-scale synthesis using similar reaction conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity, and may involve the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N’-((1H-Imidazol-1-yl)methyl)benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The benzohydrazide moiety can be reduced to form corresponding amines.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve the use of halogenating agents or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the benzohydrazide moiety may yield corresponding amines.
Applications De Recherche Scientifique
N’-((1H-Imidazol-1-yl)methyl)benzohydrazide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of N’-((1H-Imidazol-1-yl)methyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The benzohydrazide moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
N’-((1H-Imidazol-1-yl)methyl)benzohydrazide can be compared with other similar compounds, such as:
1-Methylimidazole: A simpler imidazole derivative with similar chemical properties but lacking the benzohydrazide moiety.
Benzimidazole: A compound with a fused benzene and imidazole ring, known for its broad range of biological activities.
Hydrazides: Compounds containing the hydrazide functional group, which are known for their use in various chemical reactions and biological applications.
The uniqueness of N’-((1H-Imidazol-1-yl)methyl)benzohydrazide lies in its combination of the imidazole and benzohydrazide moieties, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H12N4O |
|---|---|
Poids moléculaire |
216.24 g/mol |
Nom IUPAC |
N'-(imidazol-1-ylmethyl)benzohydrazide |
InChI |
InChI=1S/C11H12N4O/c16-11(10-4-2-1-3-5-10)14-13-9-15-7-6-12-8-15/h1-8,13H,9H2,(H,14,16) |
Clé InChI |
HUQNCBNUJIFZDD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NNCN2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


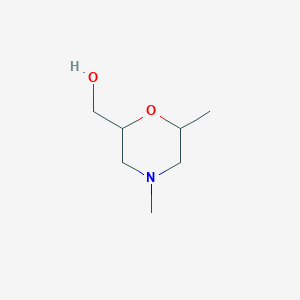
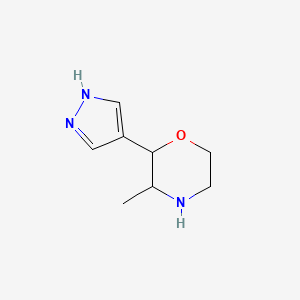
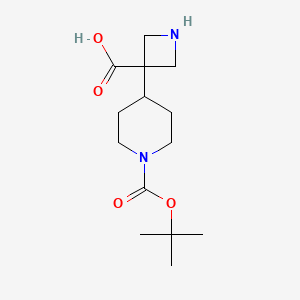

![2-[9-(Oxan-2-yl)-9H-purin-6-yl]ethane-1-thiol](/img/structure/B12929659.png)
![3-(((5R,6S)-6-((R)-1-Hydroxyethyl)-2-(((4-methoxybenzyl)oxy)carbonyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl)thio)propanoic acid](/img/structure/B12929661.png)
![4-Nitro-N-[4,4,6-trimethyl-2-(methylsulfanyl)pyrimidin-1(4H)-yl]benzamide](/img/structure/B12929662.png)
![1,10-bis(3,5-diphenylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12929688.png)
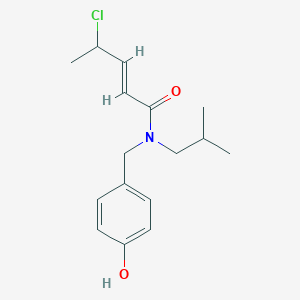
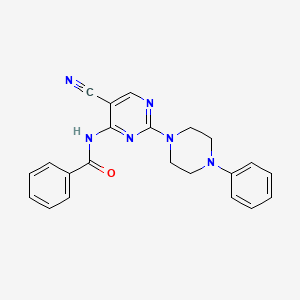
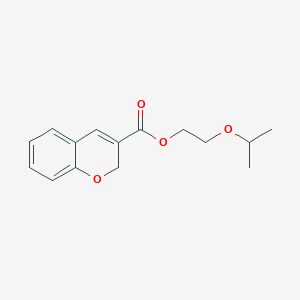

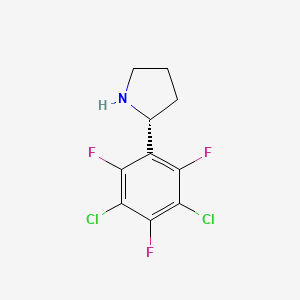
![tert-Butyl 7-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B12929728.png)
